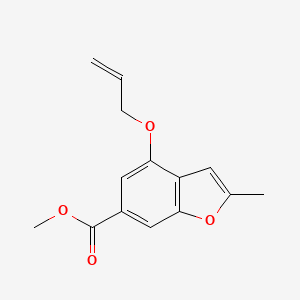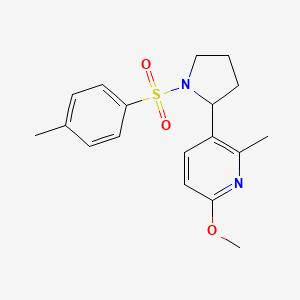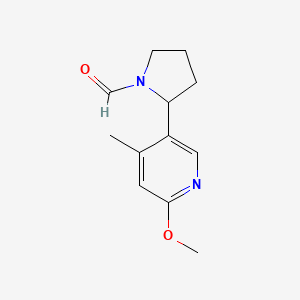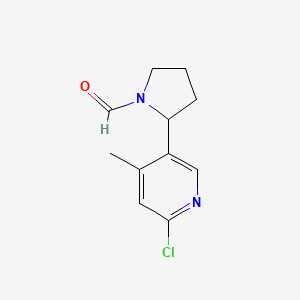
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by its benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methylbenzofuran with an allyl halide in the presence of a base to introduce the allyloxy group. This is followed by esterification with methanol and a suitable carboxylic acid derivative to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(methoxy)-2-methylbenzofuran-6-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl 4-(ethoxy)-2-methylbenzofuran-6-carboxylate: Contains an ethoxy group instead of an allyloxy group.
Methyl 4-(propoxy)-2-methylbenzofuran-6-carboxylate: Features a propoxy group in place of the allyloxy group.
Uniqueness
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-prop-2-enoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-5-17-12-7-10(14(15)16-3)8-13-11(12)6-9(2)18-13/h4,6-8H,1,5H2,2-3H3 |
Clave InChI |
AIHAZEOJUZXOMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=C(C=C2OCC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)


![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)




